molecular formula C8H10N4 B2671094 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1501799-47-8

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No. B2671094
CAS RN: 1501799-47-8
M. Wt: 162.196
InChI Key: SOZKOGFRZBQTQZ-UHFFFAOYSA-N
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Description

“2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . These are non-naturally occurring small molecules that have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of 1,2,4-triazole fragment to pyrimidine ring, oxidation of aminopyrimidine Shiff bases, and condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Heterocyclic Derivatives

    A notable method involves the acylation of heteroaromatic amines leading to the efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions and subsequent cyclization processes (Ibrahim et al., 2011). This method showcases the versatility of related compounds in synthesizing complex heterocyclic structures.

  • Metal-Free Synthesis Approach

    The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via a metal-free intramolecular annulation process highlights a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton, featuring short reaction times and high yields (Zheng et al., 2014).

Antimicrobial and Tuberculostatic Activities

  • Antimicrobial Evaluation

    Research into novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been conducted, with synthesized compounds undergoing screening for antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

  • Tuberculostatic Activity

    Structural analogs, including compounds related to the 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, have been synthesized and evaluated for their tuberculostatic activity. This research provides insights into the structure-activity relationships beneficial for developing antituberculous agents (Titova et al., 2019).

Molecular and Crystal Structure Analysis

  • Crystal Structure Insights: Studies on the molecular and crystal structure of closely related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provide detailed insights into their crystalline forms and the implications for their chemical reactivity and interaction capabilities (Dolzhenko et al., 2011).

Mechanism of Action

While specific information on the mechanism of action for “2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is not available, it’s worth noting that some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on exploring their biological properties in more detail and developing new synthetic methods.

properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-10-8-4-3-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKOGFRZBQTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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